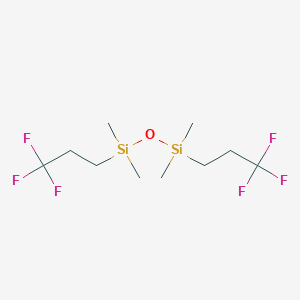
1,3-Bis(trifluoropropyl)tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.
Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.
Major Products:
Hydrosilylation: Formation of silicon-carbon bonded products.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes with various functional groups.
Applications De Recherche Scientifique
1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisiloxane: A similar compound used as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Used in the synthesis of functionalized siloxanes and as a crosslinking agent.
Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .
Propriétés
Formule moléculaire |
C10H20F6OSi2 |
|---|---|
Poids moléculaire |
326.43 g/mol |
Nom IUPAC |
[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |
Clé InChI |
BTAWOTXFBJKDHI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
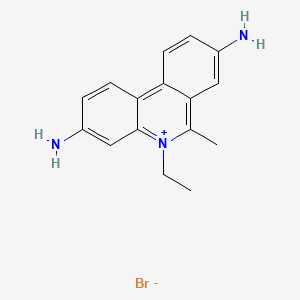
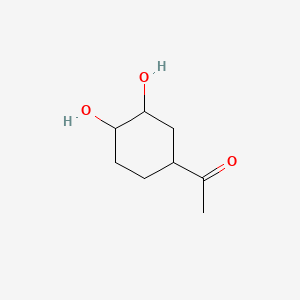
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
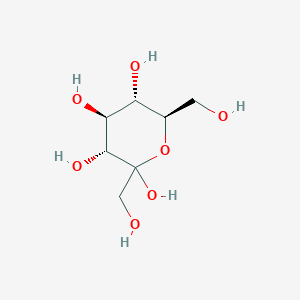
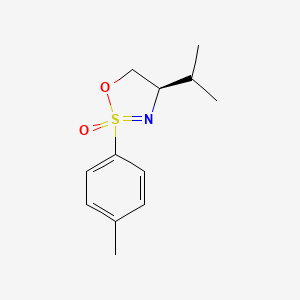
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
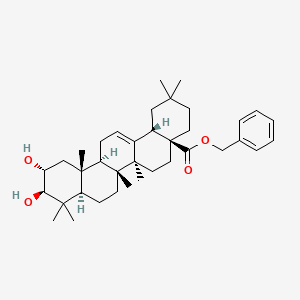
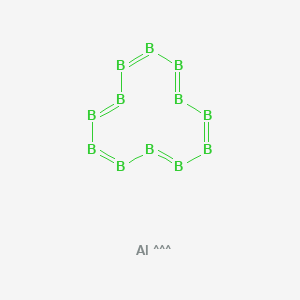
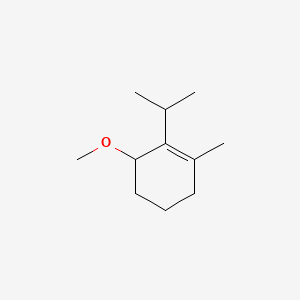
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
